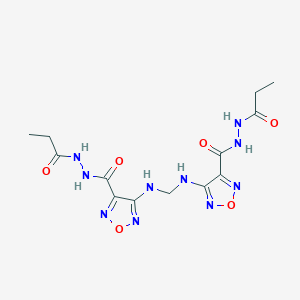
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(Methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide), also known as MPOC, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. MPOC is a derivative of 1,2,5-oxadiazole, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. MPOC is synthesized through a multistep process that involves the reaction of various chemicals under specific conditions.
Mechanism of Action
The mechanism of action of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive carbonyl groups that can react with amino groups on proteins, resulting in the formation of stable adducts. This reaction can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can cross the blood-brain barrier and accumulate in the brain, where it can modulate neurotransmitter release and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) in lab experiments is its ability to selectively modify proteins and other biomolecules. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a tool to study protein function and interactions, as well as to design novel materials and drug delivery systems. However, one limitation of using 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) is its potential toxicity and side effects. 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) contains reactive groups that can react with cellular biomolecules, which can lead to cellular damage and toxicity.
Future Directions
There are several future directions for research on 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). One direction is to further investigate its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a drug delivery system for the treatment of neurological disorders. Additionally, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) can be used as a building block for the synthesis of novel materials and polymers, which can have potential applications in various fields of materials science.
Synthesis Methods
The synthesis of 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) involves the reaction of 4,4'-methylenebis(2-chloroaniline) with propionic anhydride in the presence of triethylamine. This reaction results in the formation of 4,4'-(methylenediimino)bis(N-propionyl-2-chloroaniline), which is then reacted with sodium azide and copper sulfate to form 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide). The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been found to have potential applications in various fields of scientific research, including biochemistry, pharmacology, and materials science. In biochemistry, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. In pharmacology, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In materials science, 4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
N'-propanoyl-4-[[[4-[(propanoylamino)carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N10O6/c1-3-6(24)16-18-12(26)8-10(22-28-20-8)14-5-15-11-9(21-29-23-11)13(27)19-17-7(25)4-2/h3-5H2,1-2H3,(H,14,22)(H,15,23)(H,16,24)(H,17,25)(H,18,26)(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLPQXAHMWVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=NON=C1NCNC2=NON=C2C(=O)NNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(methylenediimino)bis(N'-propionyl-1,2,5-oxadiazole-3-carbohydrazide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)

![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![2-(4-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B6078015.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)